Vanillyl Methyl Ketone-d5
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Overview
Description
Vanillyl Methyl Ketone-d5, also known as 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone-d5, is a deuterium-labeled compound. This compound is a stable isotope-labeled analog of Vanillyl Methyl Ketone, which is commonly used in various chemical and biochemical research applications. The deuterium labeling makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as it helps in tracing and understanding metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vanillyl Methyl Ketone-d5 typically involves the deuteration of Vanillyl Methyl Ketone. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is often catalyzed by palladium on carbon (Pd/C) under mild conditions to ensure selective deuteration without affecting the functional groups of the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high isotopic purity and chemical purity.
Chemical Reactions Analysis
Types of Reactions: Vanillyl Methyl Ketone-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vanillic acid or other oxidized derivatives.
Reduction: It can be reduced to form vanillyl alcohol or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under controlled conditions.
Major Products:
Oxidation: Vanillic acid and other oxidized derivatives.
Reduction: Vanillyl alcohol and other reduced derivatives.
Substitution: Various substituted vanillyl methyl ketone derivatives depending on the reagents used.
Scientific Research Applications
Vanillyl Methyl Ketone-d5 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used in NMR spectroscopy and mass spectrometry to study reaction mechanisms, molecular structures, and metabolic pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of flavor and fragrance chemistry.
Mechanism of Action
The mechanism of action of Vanillyl Methyl Ketone-d5 is primarily related to its role as a tracer in analytical studies. The deuterium atoms in the molecule provide a distinct signal in NMR spectroscopy and mass spectrometry, allowing researchers to track the compound’s behavior in various chemical and biological systems. This helps in elucidating reaction pathways, identifying intermediates, and understanding the dynamics of complex processes.
Comparison with Similar Compounds
Vanillyl Methyl Ketone-d5 can be compared with other similar compounds such as:
Vanillyl Methyl Ketone: The non-deuterated analog, used in similar applications but without the benefits of isotope labeling.
Vanillin: A structurally related compound with similar aromatic properties, commonly used as a flavoring agent.
Vanillic Acid: An oxidized derivative of Vanillyl Methyl Ketone, used in various chemical and biological studies.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced analytical capabilities in NMR spectroscopy and mass spectrometry. This makes it an invaluable tool for researchers studying complex chemical and biological systems.
Properties
CAS No. |
1794811-86-1 |
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Molecular Formula |
C₁₀H₇D₅O₃ |
Molecular Weight |
185.23 |
Synonyms |
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone-d5; (4-Hydroxy-3-methoxyphenyl)acetone-d5; 1-(4-Hydroxy-3-methoxyphenyl)-2-propanone-d5; 2-Propiovanillone-d5; Guaiacylacetone-d5; Methyl Vanillyl Ketone-d5; NSC 16690-d5; |
Origin of Product |
United States |
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